molecular formula C9H10N2O3 B1353277 Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- CAS No. 6335-42-8

Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-

Cat. No. B1353277
CAS RN: 6335-42-8
M. Wt: 194.19 g/mol
InChI Key: XJTPRORZFBOGBA-UXBLZVDNSA-N
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Description

“Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-” is a chemical compound with the linear formula C9H10N2O3 . It has a molecular weight of 194.192 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H10N2O3 . The average mass is 194.187 Da and the monoisotopic mass is 194.069138 Da .

Scientific Research Applications

Green Synthesis in Dye Production

Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-, serves as an important intermediate in the green synthesis of various compounds. For instance, it plays a critical role in the production of azo disperse dyes. A study highlighted the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, significantly enhancing the selectivity and efficiency of the process (Zhang, 2008).

Antimicrobial Applications

Some derivatives of Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-, have shown promising antibacterial and antifungal activities. A series of synthesized compounds were evaluated for their efficacy against various pathogenic microorganisms, with one derivative demonstrating significant antimicrobial properties (Debnath & Ganguly, 2015).

Structural Analysis and Molecular Properties

Studies have focused on understanding the structural aspects of Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- and its derivatives. One study explored different spatial orientations of amide derivatives on anion coordination, revealing interesting geometrical structures like the tweezer-like geometry of its protonated perchlorate salt (Kalita & Baruah, 2010).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, certain derivatives of Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-, have been studied for their potential therapeutic applications. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were investigated for their anticonvulsant activities, revealing the importance of specific molecular features in their pharmacological properties (Camerman et al., 2005).

Applications in Synthetic Chemistry

In synthetic chemistry, Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-, has been used in various innovative synthesis processes. One notable application is in the chemoselective acetylation of 2-aminophenol for the synthesis of intermediates in antimalarial drugs (Magadum & Yadav, 2018).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility for confirming product identity and/or purity .

properties

IUPAC Name

(2E)-2-hydroxyimino-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-8-5-3-2-4-7(8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTPRORZFBOGBA-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-

CAS RN

6335-42-8
Record name 2-Methoxyisonitrosoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC29563
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29563
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(HYDROXYIMINO)-N-(2-METHOXYPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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